molecular formula C9H11NO2 B3119820 N-Methoxy-4-methylbenzamide CAS No. 25563-06-8

N-Methoxy-4-methylbenzamide

Cat. No.: B3119820
CAS No.: 25563-06-8
M. Wt: 165.19 g/mol
InChI Key: GBUZSFILMYQUFA-UHFFFAOYSA-N
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Description

N-Methoxy-4-methylbenzamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-4-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzoic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 4-methylbenzamide.

    Reduction: Formation of N-methyl-4-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Methoxy-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methoxy-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The methoxy and methyl groups play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: Lacks the methoxy group, resulting in different chemical and biological properties.

    4-Methoxybenzamide: Lacks the methyl group on the nitrogen, affecting its reactivity and applications.

    N,N-Dimethylbenzamide: Contains two methyl groups on the nitrogen, altering its steric and electronic properties.

Uniqueness

N-Methoxy-4-methylbenzamide is unique due to the presence of both a methoxy and a methyl group on the amide nitrogen. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)9(11)10-12-2/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUZSFILMYQUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310039
Record name N-Methoxy-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25563-06-8
Record name N-Methoxy-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25563-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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